molecular formula C7H9F5N2O4 B2964835 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid CAS No. 2225146-19-8

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid

Cat. No.: B2964835
CAS No.: 2225146-19-8
M. Wt: 280.151
InChI Key: HUADQPPFSMYMPF-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid is a chemical compound with the molecular formula C7H10F5N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of both difluoro and trifluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetamide Formation: The acetamide group is formed through amidation reactions, typically involving acyl chlorides or anhydrides.

    Trifluoroacetic Acid Addition: Finally, the trifluoroacetic acid moiety is introduced through a reaction with trifluoroacetic anhydride or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The difluoro and trifluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield amines.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoro and trifluoro groups can enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroacetamide: A simpler analog with similar difluoro functionality but lacking the azetidine ring.

    3-Hydroxyazetidine: Contains the azetidine ring and hydroxyl group but lacks the difluoro and trifluoro groups.

    Trifluoroacetic Acid: A common reagent with trifluoro functionality but lacking the azetidine and difluoro groups.

Uniqueness

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid is unique due to the combination of its structural features, including the azetidine ring, difluoro groups, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O2.C2HF3O2/c6-5(7,3(8)10)4(11)1-9-2-4;3-2(4,5)1(6)7/h9,11H,1-2H2,(H2,8,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADQPPFSMYMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(C(=O)N)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-19-8
Record name 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid
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